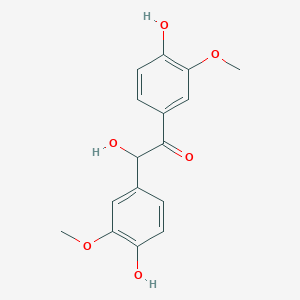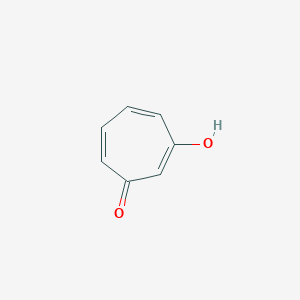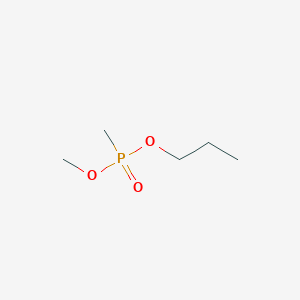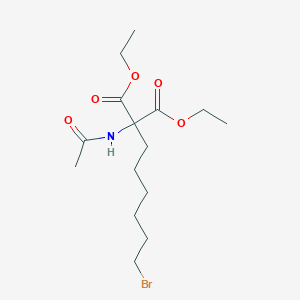
2,5-Bis(2,4-dimethylphenyl)hydroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2,4-dimethylphenyl)hydroquinone is an organic compound characterized by the presence of two 2,4-dimethylphenyl groups attached to a hydroquinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,4-dimethylphenyl)hydroquinone typically involves the reaction of hydroquinone with 2,4-dimethylphenyl derivatives under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where hydroquinone reacts with 2,4-dimethylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for higher yields and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants, to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2,4-dimethylphenyl)hydroquinone undergoes various chemical reactions, including:
Oxidation: The hydroquinone core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced back to its hydroquinone form from quinone.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone form.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
2,5-Bis(2,4-dimethylphenyl)hydroquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2,4-dimethylphenyl)hydroquinone involves its ability to undergo redox reactions, which can influence various molecular pathways. The hydroquinone core can donate electrons, acting as an antioxidant, while the phenyl groups provide structural stability. This compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(4-chlorophenyl)hydroquinone
- 2,5-Bis(2,4-dimethylphenyl)benzoquinone
- 2,5-Bis(2,4-dimethylphenyl)phenol
Uniqueness
2,5-Bis(2,4-dimethylphenyl)hydroquinone is unique due to the presence of two 2,4-dimethylphenyl groups, which enhance its stability and reactivity compared to other hydroquinone derivatives. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5465-46-3 |
|---|---|
Formule moléculaire |
C22H22O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2,5-bis(2,4-dimethylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H22O2/c1-13-5-7-17(15(3)9-13)19-11-22(24)20(12-21(19)23)18-8-6-14(2)10-16(18)4/h5-12,23-24H,1-4H3 |
Clé InChI |
FTGCTVWKHSDTEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2O)C3=C(C=C(C=C3)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)


![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)




![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)



